molecular formula C9H12N2O2 B12499134 Methyl 2-amino-3-(pyridin-3-YL)propanoate

Methyl 2-amino-3-(pyridin-3-YL)propanoate

Cat. No.: B12499134
M. Wt: 180.20 g/mol
InChI Key: JQPVBKDLAQDFFY-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(pyridin-3-yl)propanoate is an organic compound with the molecular formula C10H12N2O2 It is a derivative of amino acids and contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(pyridin-3-yl)propanoate typically involves the reaction of 3-pyridinecarboxaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product after purification steps such as recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-(pyridin-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(pyridin-2-yl)propanoate
  • Methyl 3-amino-3-(pyridin-2-yl)propanoate
  • Ethyl 2-amino-3-(pyridin-3-yl)propanoate

Uniqueness

Methyl 2-amino-3-(pyridin-3-yl)propanoate is unique due to the position of the pyridine ring and the specific functional groups attached to it. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 2-amino-3-(pyridin-3-YL)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring, an amino group, and a propanoate moiety. The presence of the pyridine structure contributes to its unique electronic properties, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure enables it to modulate enzyme activity, potentially affecting various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which can lead to therapeutic applications in conditions where such enzymes play a critical role.
  • Receptor Binding : Its ability to bind to receptors suggests possible implications in drug development for targeting specific pathways in disease processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have indicated that the compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer activity, warranting further investigation into its efficacy against various cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound was effective against several bacterial strains, showing promise as a potential antibiotic agent .
  • Anticancer Research : In vitro studies revealed that the compound inhibited the growth of prostate cancer cells by inducing apoptosis through specific signaling pathways . This highlights its potential as a lead compound in anticancer drug development.

Data Table: Comparative Biological Activities

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, receptor binding
Ethyl 2-amino-2-(pyridin-3-yl)propanoateThrombin inhibitionProtein-ligand interactions
Methyl 2-amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoateEnzyme inhibitionModulation of enzyme activity

Synthesis and Applications

The synthesis of this compound typically involves straightforward organic reactions, making it accessible for further development in pharmaceutical applications. Its potential applications span across various fields, including:

  • Pharmaceutical Development : As a lead compound for drug discovery targeting infections and cancer.
  • Material Science : Investigating its properties for use in developing new materials.

Properties

IUPAC Name

methyl 2-amino-3-pyridin-3-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8(10)5-7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPVBKDLAQDFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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